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Compound of Interest

Compound Name: 2-Methylquinolin-7-ol

Cat. No.: B176218

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Methylquinolin-7-ol (CAS No: 165112-03-8), a heterocyclic compound of interest in medicinal
chemistry and materials science. Due to the limited availability of published experimental
spectra for this specific molecule, this document presents a detailed analysis based on
predicted values derived from structurally analogous compounds and established
spectroscopic principles. The methodologies outlined herein are standard protocols for the
characterization of organic molecules.

Chemical Structure and Properties

e |[UPAC Name: 2-methylquinolin-7-ol
e Molecular Formula: C10HoNO

e Molecular Weight: 159.19 g/mol
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e Structure:
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the
carbon-hydrogen framework of a molecule. The following tables summarize the predicted H
and 3C NMR chemical shifts for 2-Methylquinolin-7-ol. These predictions are based on the
analysis of similar quinoline derivatives.

‘H NMR Data (Predicted)

Proton Pr(?dicted Chemical Multiplicity Coupling Constant
Shift (6, ppm) (3, Hz)

H3 ~7.15 d _ 85

H4 ~7.85 d -85

HS ~7.60 d ~88

H6 ~7.05 dd ~8.8,24

H8 ~7.20 d 24

OH ~9.50 brs

CHs ~2.60 s

13C NMR Data (Predicted)
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Carbon Predicted Chemical Shift (8, ppm)
C2 ~158.0
C3 ~ 1215
Cc4 ~136.0
C4a ~148.5
C5 ~128.0
C6 ~116.0
Cc7 ~156.5
C8 ~108.0
C8a ~121.0
CHs ~245

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The
table below lists the expected characteristic absorption bands for 2-Methylquinolin-7-ol.

Predicted
Functional Group Vibration Mode Wavenumber Intensity
(cm™)
O-H Stretching 3200 - 3500 Strong, Broad
C-H (aromatic) Stretching 3000 - 3100 Medium
C-H (methyl) Stretching 2850 - 2960 Medium
C=N (in ring) Stretching 1600 - 1620 Medium
C=C (aromatic) Stretching 1450 - 1580 Medium-Strong
C-O Stretching 1200 - 1260 Strong
C-H (aromatic) Bending (out-of-plane) 800 - 900 Strong
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Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the mass and fragmentation pattern of a
molecule. For 2-Methylquinolin-7-ol, the following data is expected.

Parameter Predicted Value
Molecular lon [M]* m/z 159
Major Fragments m/z 130 (loss of CO and H)

m/z 144 (loss of CH3)

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid
organic compound like 2-Methylquinolin-7-ol.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Methylquinolin-7-ol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b176218#spectroscopic-data-for-2-methylquinolin-7-
ol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 5/5 Tech Support


https://www.benchchem.com/product/b176218#spectroscopic-data-for-2-methylquinolin-7-ol-nmr-ir-ms
https://www.benchchem.com/product/b176218#spectroscopic-data-for-2-methylquinolin-7-ol-nmr-ir-ms
https://www.benchchem.com/product/b176218#spectroscopic-data-for-2-methylquinolin-7-ol-nmr-ir-ms
https://www.benchchem.com/product/b176218#spectroscopic-data-for-2-methylquinolin-7-ol-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b176218?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176218?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

